molecular formula C9H10N2O3 B1660882 N'-hydroxy-2,3-dihydro-1,4-benzodioxine-2-carboximidamide CAS No. 85084-37-3

N'-hydroxy-2,3-dihydro-1,4-benzodioxine-2-carboximidamide

Cat. No.: B1660882
CAS No.: 85084-37-3
M. Wt: 194.19 g/mol
InChI Key: AINNARSDQRBELY-UHFFFAOYSA-N
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Description

N’-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxine-2-carboximidamide: is a heterocyclic compound with the molecular formula C9H10N2O3 and a molecular weight of 194.19 g/mol. This compound is known for its ability to act as a chelating agent, binding to metal ions such as zinc, iron, and copper to form stable complexes. It can also bind to other molecules, such as proteins, and act as an inhibitor for various enzymes.

Preparation Methods

The synthesis of N’-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxine-2-carboximidamide involves a base-mediated ring-opening of the 2,3-dihydrobenzo[b][1,4]dioxine moiety, generating an acrylamide intermediate in situ. This intermediate then undergoes a formal 6-endo-trig cyclization-involved Heck-type reaction.

Chemical Reactions Analysis

N’-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxine-2-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: It can be reduced to form simpler compounds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common reagents and conditions used in these reactions include bases for ring-opening reactions and catalysts for cyclization reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N’-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxine-2-carboximidamide has been used in various scientific research applications, including:

    Chemistry: As a chelator for metal ions and as an inhibitor for enzymes.

    Biology: To study the effects of metal ions on the activity of enzymes and the structure and function of proteins.

    Medicine: As a potential therapeutic agent due to its ability to inhibit enzymes.

    Industry: As a reducing agent in various industrial processes.

Mechanism of Action

The mechanism by which N’-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxine-2-carboximidamide exerts its effects involves its ability to act as a chelating agent. It binds to metal ions such as zinc, iron, and copper to form stable complexes. This binding can inhibit the activity of various enzymes by preventing them from interacting with their metal ion cofactors. The compound can also bind to other molecules, such as proteins, and inhibit their activity.

Comparison with Similar Compounds

N’-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxine-2-carboximidamide is unique due to its specific structure and ability to form stable complexes with metal ions. Similar compounds include:

    2,3-Dihydrobenzo[b][1,4]dioxine-5-carboxamide: Another compound with a similar structure but different functional groups.

    3-Oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide: A compound with a similar core structure but different substituents.

These compounds share some chemical properties but differ in their specific applications and reactivity.

Properties

CAS No.

85084-37-3

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

N'-hydroxy-2,3-dihydro-1,4-benzodioxine-3-carboximidamide

InChI

InChI=1S/C9H10N2O3/c10-9(11-12)8-5-13-6-3-1-2-4-7(6)14-8/h1-4,8,12H,5H2,(H2,10,11)

InChI Key

AINNARSDQRBELY-UHFFFAOYSA-N

Isomeric SMILES

C1C(OC2=CC=CC=C2O1)/C(=N\O)/N

SMILES

C1C(OC2=CC=CC=C2O1)C(=NO)N

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=NO)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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